molecular formula C19H28INO3 B023098 Glycopyrrolate iodide CAS No. 873295-32-0

Glycopyrrolate iodide

Cat. No.: B023098
CAS No.: 873295-32-0
M. Wt: 445.3 g/mol
InChI Key: MDXIQDYNAVSOAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycopyrrolate iodide is a synthetic quaternary ammonium compound. It is structurally related to glycopyrrolate, a well-known anticholinergic agent. This compound is primarily used in pharmaceutical research and has applications in various fields, including medicine and chemistry. Its chemical formula is C19H28INO3, and it has a molecular weight of 445.33 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycopyrrolate iodide involves the reaction of glycopyrrolate with an iodide source. One common method includes dissolving glycopyrrolate in a suitable solvent, such as acetonitrile, and then adding an iodide salt, such as potassium iodide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycopyrrolate iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides. These reactions typically occur in polar solvents and may require catalysts.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Clinical Applications

1. Management of Hyperhidrosis

Glycopyrrolate iodide has been effectively utilized in treating various forms of hyperhidrosis, including:

  • Palmar Hyperhidrosis : A study demonstrated significant improvement in patients using a 1% glycopyrronium bromide cream for palmar hyperhidrosis. The treatment showed a marked reduction in sweating as measured by the iodine-starch test, with 92.9% of patients reporting clinical improvement .
  • Axillary Hyperhidrosis : In a phase 3 trial, a 1% glycopyrronium bromide cream was shown to be effective and safe for patients suffering from severe axillary hyperhidrosis. The study reported significant reductions in sweating levels and improvements in quality of life metrics .
  • Residual Limb Hyperhidrosis : A case study highlighted the successful management of residual limb hyperhidrosis using topical glycopyrrolate. The patient experienced over 75% improvement after two weeks of treatment, demonstrating the compound's potential in enhancing prosthetic fit and overall quality of life for individuals with amputations .

2. Other Therapeutic Uses

Beyond hyperhidrosis, this compound has potential applications in:

  • Sialorrhea Management : Glycopyrrolate is indicated for treating chronic sialorrhea (excessive salivation) in patients with neurological disorders. Its anticholinergic properties help reduce saliva production, improving patient comfort and quality of life .
  • Anesthesia : Glycopyrrolate is commonly used preoperatively to reduce secretions and counteract bradycardia induced by anesthetic agents. Its application helps maintain hemodynamic stability during surgical procedures .

Pharmacological Properties

This compound exhibits several pharmacological characteristics that contribute to its efficacy:

  • Mechanism of Action : As an antimuscarinic agent, glycopyrrolate iodide selectively blocks muscarinic receptors, inhibiting the effects of acetylcholine on sweat glands and salivary glands .
  • Dosage Forms : It is available in various formulations, including topical creams and oral tablets, allowing flexibility in administration based on patient needs.

Case Studies

Several case studies underscore the effectiveness of this compound in clinical practice:

  • Case Study on Axillary Hyperhidrosis : In a controlled trial involving patients with primary axillary hyperhidrosis, treatment with glycopyrronium bromide cream resulted in significant reductions in sweating levels compared to placebo controls. The study utilized objective measures such as the iodine-starch test to quantify sweat production .
  • Management of Residual Limb Hyperhidrosis : A patient with traumatic amputation reported substantial relief from excessive sweating on the residual limb after two weeks of topical glycopyrrolate treatment. This case illustrates the compound's potential role in improving prosthetic function .

Mechanism of Action

Glycopyrrolate iodide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. It has a high affinity for M1 receptors, followed by M3, M2/M4, and M5 receptors. By blocking these receptors, this compound reduces secretions from salivary and sweat glands, as well as bronchial and gastric secretions. This mechanism is similar to that of other anticholinergic agents .

Comparison with Similar Compounds

    Glycopyrrolate: A closely related compound with similar anticholinergic properties.

    Atropine: Another anticholinergic agent with a broader range of effects due to its ability to cross the blood-brain barrier.

    Scopolamine: Similar to atropine but with a more pronounced effect on the central nervous system.

Uniqueness of Glycopyrrolate Iodide: this compound is unique due to its quaternary ammonium structure, which limits its ability to cross lipid membranes, such as the blood-brain barrier. This property makes it particularly useful for peripheral applications without significant central nervous system effects .

Biological Activity

Glycopyrrolate iodide is a quaternary ammonium compound that exhibits significant biological activity primarily through its anticholinergic properties. This article explores its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

Glycopyrrolate, a derivative of this compound, is commonly used in medical settings to manage conditions such as excessive salivation, chronic obstructive pulmonary disease (COPD), and as a pre-anesthetic agent to reduce secretions. The compound functions by antagonizing muscarinic acetylcholine receptors, thereby inhibiting parasympathetic nerve impulses.

This compound acts primarily on the following muscarinic receptor subtypes:

  • M1 : Involved in cognitive function and memory.
  • M2 : Primarily located in the heart, modulating heart rate.
  • M3 : Responsible for glandular secretion and smooth muscle contraction.
  • M4 and M5 : Associated with central nervous system effects.

The inhibition of these receptors leads to decreased secretions in salivary glands, bronchial tissues, and gastrointestinal tract, which is beneficial in various clinical scenarios.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and distribution with variable bioavailability depending on the route of administration:

Route of AdministrationBioavailability (%)Cmax (ng/mL)Tmax (hours)Half-life (hours)
Intravenous10021.470.050.83
Intramuscular9.513.380.083.0
OralVaries--3.0
Inhalation~4034.5<0.3333-53

Antimicrobial Activity

Recent studies have demonstrated that glycopyrrolate exhibits antimicrobial properties when combined with other agents. For instance, an agar dilution method showed that glycopyrrolate enhanced the stability and efficacy of certain antimicrobial compounds when used in formulations .

Case Studies

  • Management of Sialorrhea : A clinical trial involving patients with excessive salivation found that glycopyrrolate significantly reduced sialorrhea compared to placebo, with a reported efficacy rate of over 76% .
  • COPD Treatment : In the GOLDEN studies, patients treated with nebulized glycopyrrolate showed significant improvements in lung function (FEV1) compared to those receiving placebo, highlighting its effectiveness in managing COPD symptoms .
  • Cardiovascular Effects : A study conducted on New Zealand White rabbits demonstrated that intravenous administration of glycopyrrolate resulted in a dose-dependent increase in heart rate and systemic arterial pressure, indicating its potential cardiovascular effects .

Adverse Effects

Despite its therapeutic benefits, this compound can cause several anticholinergic side effects including:

  • Dry mouth
  • Constipation
  • Blurred vision
  • Urinary retention

A systematic review indicated that up to 73% of patients reported dry mouth when treated with anticholinergics like glycopyrrolate .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of glycopyrrolate iodide, and how can researchers validate its receptor selectivity in experimental models?

this compound is a competitive muscarinic acetylcholine receptor (mAChR) antagonist, with selectivity for specific receptor subtypes (e.g., M1, M3). To validate receptor selectivity, researchers should:

  • Use in vitro binding assays (e.g., radioligand displacement) to quantify affinity (Ki values) across mAChR subtypes .
  • Compare functional antagonism in isolated tissue models (e.g., guinea pig ileum for M3) versus cardiac tissue (M2) to assess subtype-specific activity .
  • Employ knockout animal models or selective mAChR antagonists (e.g., VU 6008667 for M5) as controls to confirm target specificity .

Q. What experimental models are most appropriate for studying the cardiovascular effects of this compound?

  • In vivo models : Rodent or primate studies measuring heart rate, blood pressure, and cardiac output under anesthesia, with controlled administration routes (IV/IM) .
  • Ex vivo models : Isolated heart preparations (Langendorff) to assess direct cardiac effects without systemic interference .
  • Clinical simulations : Randomized controlled trials (RCTs) in surgical patients, monitoring hypotension incidence and hemodynamic stability during spinal anesthesia .

Q. How should researchers design a clinical trial to evaluate glycopyrrolate’s efficacy in preventing intraoperative hypotension?

  • PICOT framework :

  • P : Patients undergoing spinal anesthesia.
  • I : Intramuscular glycopyrrolate (e.g., 0.2 mg).
  • C : Placebo or active comparator (e.g., atropine).
  • O : Incidence of hypotension (SBP < 90 mmHg), epinephrine use, IV fluid volume.
  • T : Perioperative period (1–4 hours post-administration) .
    • Statistical methods : Fisher’s exact test for categorical outcomes (hypotension incidence), mixed-effects models for repeated hemodynamic measures .

Advanced Research Questions

Q. How can contradictory findings on glycopyrrolate’s tachycardic effects be resolved across studies?

Contradictions may arise from differences in dosing, administration timing, or patient populations. Methodological strategies include:

  • Dose-response meta-analysis : Pool data from studies (e.g., Mirakhur et al. 1982 vs. Meyers et al. 1979) to identify thresholds for heart rate changes .
  • Time-course experiments : Measure peak effects at 3–4 minutes post-IM injection (glycopyrrolate’s delayed onset vs. atropine) to align observational windows .
  • Subgroup analysis : Stratify by age, comorbidities (e.g., cardiovascular disease), or surgical type to isolate confounding variables .

Q. What statistical approaches are optimal for analyzing glycopyrrolate’s association with post-operative urinary retention (POUR)?

  • Multivariate regression : Adjust for covariates like age, laparoscopic surgery duration, and perioperative fluid administration to isolate glycopyrrolate’s independent effect .
  • Propensity score matching : Balance glycopyrrolate-exposed and unexposed cohorts to reduce selection bias in retrospective studies .
  • Power analysis : Ensure sample sizes (e.g., n ≥ 62) detect clinically significant odds ratios (OR > 2.0) with 90% statistical power .

Q. How can researchers integrate primary and secondary data to investigate glycopyrrolate’s long-term safety profile?

  • Systematic review : Synthesize RCTs and observational studies using PRISMA guidelines, focusing on adverse events (e.g., dry mouth, urinary retention) .
  • Pharmacovigilance databases : Mine FDA Adverse Event Reporting System (FAERS) or WHO VigiBase for signal detection of rare outcomes .
  • Preclinical toxicology : Combine chronic dosing studies in animal models with in vitro cytotoxicity assays (e.g., renal tubular cell lines) .

Q. Methodological Guidance

Q. What are best practices for reconciling conflicting pharmacokinetic data in glycopyrrolate studies?

  • Standardized assays : Use mass spectrometry for plasma concentration measurements to reduce inter-lab variability .
  • Population pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for patient-specific factors (e.g., renal function) .
  • Cross-validation : Compare results across species (rodent, primate) and in silico models (PBPK) to confirm bioavailability estimates .

Q. How should researchers address ethical considerations in glycopyrrolate trials involving vulnerable populations (e.g., elderly patients)?

  • Informed consent : Simplify protocols for cognitively impaired participants; use surrogate decision-makers if required .
  • Risk minimization : Pre-screen for urinary retention risk factors (e.g., benign prostatic hyperplasia) and implement bladder ultrasound monitoring .
  • Data Safety Monitoring Board (DSMB) : Conduct interim analyses to halt trials if harm thresholds are exceeded .

Q. Data Presentation and Validation

  • Tables : Include baseline characteristics (Table 1), hemodynamic outcomes (Table 2), and multivariate regression results (ORs, 95% CIs) .
  • Figures : Time-series plots of blood pressure changes (Fig. 2) and forest plots for meta-analyses .
  • Reproducibility : Share raw datasets and analysis code via repositories like Figshare or GitHub .

Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXIQDYNAVSOAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469445
Record name 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873295-32-0
Record name 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycopyrrolate iodide
Reactant of Route 2
Reactant of Route 2
Glycopyrrolate iodide
Reactant of Route 3
Reactant of Route 3
Glycopyrrolate iodide
Reactant of Route 4
Reactant of Route 4
Glycopyrrolate iodide
Reactant of Route 5
Reactant of Route 5
Glycopyrrolate iodide
Reactant of Route 6
Glycopyrrolate iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.